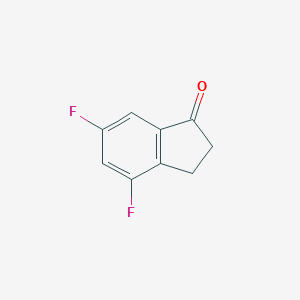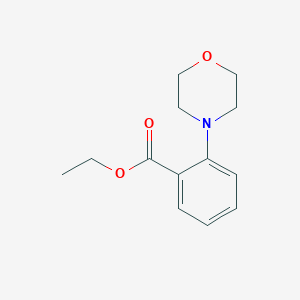
4,6-二氟-1-茚满酮
描述
4,6-Difluoro-1-indanone is a chemical compound with the molecular formula C9H6F2O and a molecular weight of 168.14 . It is a pale yellow solid and is used as a research chemical .
Synthesis Analysis
The synthesis of 1-indanones, including 4,6-Difluoro-1-indanone, has been a subject of research due to their prominence in natural products and pharmaceuticals . A paper published in the Journal of Medicinal Chemistry describes the design and synthesis of a potent, centrally acting muscle relaxant (E)-2-(4,6-difluoro-1-indanylidene)acetamide . Another paper discusses annulations involving 1-indanones to access fused- and spiro frameworks .Molecular Structure Analysis
The molecular structure of 4,6-Difluoro-1-indanone contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Difluoro-1-indanone are not detailed in the search results, 1-indanones are known for their versatile reactivity . They have been used in various cyclization reactions for the construction of fused- and spirocyclic frameworks .Physical And Chemical Properties Analysis
4,6-Difluoro-1-indanone has a predicted boiling point of 237.3±40.0 °C and a predicted density of 1.362±0.06 g/cm3 . It is stored at a temperature of 2-8°C .科学研究应用
Organic Synthesis
4,6-Difluoro-1-indanone is used as an important raw material and intermediate in organic synthesis . It’s versatile reactivity makes it a valuable component in the construction of complex molecular scaffolds .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used in the synthesis of various drugs and bioactive molecules .
Agrochemicals
4,6-Difluoro-1-indanone is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases.
Dyestuffs
In the dyestuff industry, 4,6-Difluoro-1-indanone is used as a key raw material . It helps in the production of dyes that are used in various industries such as textiles, plastics, and food.
Annulations involving 1-indanones
1-indanones, including 4,6-Difluoro-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They are used in annulations for the construction of fused- and spirocyclic frameworks .
Synthesis of Biologically Active 1-Indanone Derivatives
4,6-Difluoro-1-indanone can be converted into biologically active 1-indanone derivatives . These derivatives have a broad range of biological activity.
Fluorinating Compounds
4,6-Difluoro-1-indanone is used in the synthesis of fluorinating compounds. These compounds are used in various chemical reactions due to their unique properties.
Research Chemical
Lastly, 4,6-Difluoro-1-indanone is a useful research chemical . It’s used in various scientific research applications due to its unique chemical structure and properties.
安全和危害
属性
IUPAC Name |
4,6-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVVKRYLYPANAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449557 | |
| Record name | 4,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-1-indanone | |
CAS RN |
162548-73-4 | |
| Record name | 4,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Difluoroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)



![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)



